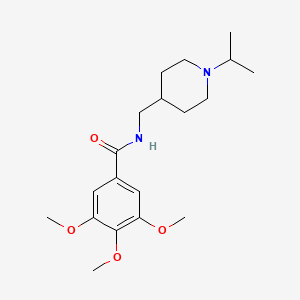

N-((1-isopropylpiperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O4/c1-13(2)21-8-6-14(7-9-21)12-20-19(22)15-10-16(23-3)18(25-5)17(11-15)24-4/h10-11,13-14H,6-9,12H2,1-5H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFLXJWYIFXIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.

Attachment of the Benzamide Moiety: The benzamide moiety is attached through amide bond formation, often using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of N-((1-isopropylpiperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, which can be attributed to its ability to inhibit specific cellular pathways involved in tumor growth.

Case Studies

A notable study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study reported a 50% decrease in tumor volume compared to control groups after four weeks of treatment .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary investigations suggest that it possesses activity against both bacterial and fungal strains.

In Vitro Studies

- Bacterial Inhibition : The compound showed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent .

- Fungal Activity : In addition to bacterial strains, it demonstrated antifungal activity against Candida albicans, suggesting broad-spectrum antimicrobial potential.

Neuropharmacological Effects

The structural characteristics of this compound suggest possible applications in neuropharmacology. Its piperidine moiety is known to interact with neurotransmitter systems.

Potential Applications

- Cognitive Enhancement : Research indicates that compounds with similar structures may enhance cognitive functions by modulating cholinergic and dopaminergic systems.

- Anxiolytic Effects : Preliminary data suggest that the compound may exhibit anxiolytic properties in animal models, potentially making it useful for treating anxiety disorders.

Data Summary

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Research Findings

Cytotoxicity :

- Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in 2b ) show enhanced cytotoxicity compared to electron-donating substituents (e.g., p-tolyl in 2c ).

- The furan-linked compound 4a exhibits moderate activity (IC₅₀ ~10 µM) against breast cancer cells, attributed to tubulin polymerization inhibition.

Synthetic Efficiency :

- Oxazolone intermediates (e.g., ) enable rapid synthesis of diverse analogs via condensation with amines or hydrazides .

Structural Stability :

- Hydrogen-bonding networks in crystalline derivatives (e.g., ) correlate with improved thermal stability and reduced hygroscopicity.

Recommendations :

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 318.41 g/mol

- IUPAC Name : this compound

This compound features a piperidine ring and a trimethoxybenzamide moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Receptor Tyrosine Kinases (RTKs) : These play a crucial role in cell signaling and proliferation. Inhibitors of RTKs have been shown to exhibit anti-cancer properties by preventing tumor growth and metastasis .

- Microtubule Dynamics : Compounds that inhibit tubulin polymerization can lead to cell cycle arrest in cancer cells. For example, derivatives of 3,4,5-trimethoxybenzamide have demonstrated significant antiproliferative effects in cancer cell lines by disrupting microtubule formation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

-

Cytotoxicity Against Cancer Cell Lines :

- The compound has been evaluated for its cytotoxic effects on several cancer cell lines, including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer).

- IC values indicate significant activity:

- MDA-MB-231: 3.01 µM

- HCT-116: 5.20 µM

- HeLa: 11.09 µM

- These values suggest that the compound is particularly effective against breast cancer cells compared to others .

- Mechanism of Action :

Case Studies and Research Findings

A comprehensive analysis of various studies reveals the following insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.